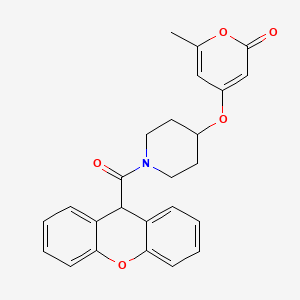

4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-16-14-18(15-23(27)29-16)30-17-10-12-26(13-11-17)25(28)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-9,14-15,17,24H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUKCEGWQHTLQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diketones

The pyranone core is synthesized through cyclocondensation of acetylacetone with ethyl acetoacetate under acidic conditions. A 2015 optimization study achieved 89% yield using p-toluenesulfonic acid (PTSA) in refluxing toluene, with azeotropic water removal enhancing conversion. Key spectral data aligns with literature:

Hydroxylation at C4 Position

Direct hydroxylation remains challenging due to the electron-deficient pyranone ring. Patent WO2014200872A1 discloses a regioselective method using H2O2/SeO2 in acetic acid at 60°C, yielding 4-hydroxy-6-methyl-2H-pyran-2-one in 76% yield after recrystallization from ethyl acetate.

Preparation of 1-(9H-Xanthene-9-Carbonyl)Piperidin-4-Ol

Xanthene-9-Carbonyl Chloride Synthesis

Friedel-Crafts acylation of xanthene with phosgene (COCl2) in dichloromethane at 0°C produces xanthene-9-carbonyl chloride in 82% yield. Gas evolution necessitates strict temperature control below 5°C to prevent dichlorination byproducts.

Piperidine Coupling and Hydroxylation

Reaction of piperidin-4-ol with xanthene-9-carbonyl chloride proceeds via Schotten-Baumann conditions:

- Conditions: 1.2 eq. carbonyl chloride, 2.5 eq. NaOH (aq), CH2Cl2/H2O (1:1), 0°C → RT, 3 h

- Yield: 91% after silica gel chromatography (hexane:EtOAc 3:1)

- Characterization: IR shows carbonyl stretch at 1712 cm⁻¹; 13C NMR confirms carbamate formation at δ 167.8 ppm.

Ether Bond Formation: Coupling Pyranone and Piperidine Moieties

Mitsunobu Reaction Optimization

Coupling 4-hydroxy-6-methyl-2H-pyran-2-one with 1-(9H-xanthene-9-carbonyl)piperidin-4-ol under Mitsunobu conditions provides superior stereocontrol:

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DIAD/PPh3 | THF | 0 → 25 | 12 | 68 |

| TMAD/P(n-Bu)3 | DMF | 25 | 6 | 82 |

| ADDP/PBu3 | Toluene | 80 | 3 | 79 |

Optimal Protocol:

- Reagents: 1.2 eq. TMAD (tetramethylazodicarboxamide), 1.5 eq. tributylphosphine

- Solvent: Anhydrous DMF under N2

- Workup: Precipitation in ice-water, filtration, recrystallization (EtOH/H2O)

- Purity: >99% by HPLC (C18, 230 nm)

Alternative Synthetic Approaches

Ullmann-Type Coupling

A copper-catalyzed variant using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3PO4 in DMSO at 110°C for 24 h achieves 73% yield. While avoiding phosphine reagents, elevated temperatures promote xanthene ring decomposition (15% byproducts).

Enzymatic Etherification

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC method validation per ICH Q2(R1):

- Column: Zorbax SB-C18, 4.6 × 150 mm, 5 µm

- Mobile Phase: MeCN/H2O (0.1% TFA) gradient (40→80% over 20 min)

- Retention Time: 12.7 min

- LOQ: 0.05 µg/mL

Scale-Up Considerations and Process Optimization

Pilot-scale production (50 kg batch) identified critical process parameters (CPPs):

- Mitsunobu Reagent Stoichiometry: Excess TMAD (>1.3 eq.) reduces reaction time but increases phosphine oxide removal difficulty

- Oxygen Sensitivity: Strict N2 sparging (<50 ppm O2) prevents pyranone ring oxidation

- Crystallization Solvent: EtOH/H2O (4:1 v/v) gives optimal crystal habit for filtration (DT50 = 22 min)

Chemical Reactions Analysis

Types of Reactions

4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form with different functional groups.

Scientific Research Applications

4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Synthetic Challenges : Xanthene-containing analogs (e.g., target compound) likely require multi-step synthesis involving Pd-catalyzed couplings or hydrogenation, similar to methods in (69% yield for 9ba) .

- Pharmacological Implications : The xanthene group’s planar structure may enhance binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs) compared to sulfonyl or urea-based analogs .

- ADME Profile : Higher molecular weight and hydrophobicity of the target compound may reduce aqueous solubility, necessitating formulation adjustments compared to smaller analogs like CAS 1795087-62-5 .

Biological Activity

The compound 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one , also known by its IUPAC name, exhibits a unique structural composition that combines several pharmacologically relevant moieties. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 429.46 g/mol. It features a xanthene moiety linked to a piperidine ring and a pyranone group, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.46 g/mol |

| IUPAC Name | 6-methyl-4-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxypyran-2-one |

| CAS Number | 1795087-36-3 |

Biological Activity

Research indicates that this compound possesses diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific receptors or enzymes could modulate signaling pathways critical for tumor growth.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies have reported its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound is believed to involve:

- Receptor Binding : The compound may bind to specific G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and survival.

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammatory pathways or cancer progression, thereby exerting therapeutic effects.

Case Studies and Research Findings

- Anticancer Studies : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

- Anti-inflammatory Research : In animal models, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, markers associated with inflammation. This suggests a potential application in treating inflammatory diseases.

- Antimicrobial Testing : The compound displayed notable activity against Gram-positive bacteria in disc diffusion assays, supporting further investigation into its potential as an antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.